molecular formula C17H19N3O4S B2996461 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 2034327-99-4

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No. B2996461
CAS RN: 2034327-99-4
M. Wt: 361.42
InChI Key: AKFWIJZJSUSICU-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydroxyl group is replaced by an amine.


Synthesis Analysis

The synthesis of similar compounds often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds .


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .

Scientific Research Applications

Selective 5-HT7 Receptor Ligands

A study by Canale et al. (2016) on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines reveals the design strategy for creating selective 5-HT7 receptor ligands or multifunctional agents. The research identified potent compounds with distinct antidepressant-like and pro-cognitive properties, suggesting potential therapeutic applications for treating CNS disorders (Canale et al., 2016).

Drug Metabolism Studies

Zmijewski et al. (2006) demonstrated the use of a microbial-based surrogate biocatalytic system with Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach supported the structural characterization of drug metabolites, providing a method to produce sufficient quantities of metabolites for nuclear magnetic resonance spectroscopy analysis. This study underscores the importance of understanding the metabolic pathways of potential therapeutic agents (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

Research on the synthesis, characterization, and computational study of pyrrole derivatives related to the chemical structure of interest demonstrates the broader applicability of these compounds in chemical synthesis. Singh et al. (2014) focused on the synthesis of a specific pyrrole chalcone derivative, providing insights into the molecular interactions and potential for forming heterocyclic compounds such as oxiranes and pyrazoles. This kind of research contributes to the development of new synthetic methodologies and the exploration of reaction mechanisms (Singh et al., 2014).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-25(22,12-11-23-16-5-2-1-3-6-16)19-8-9-20-14-15(13-18-20)17-7-4-10-24-17/h1-7,10,13-14,19H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWIJZJSUSICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

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